An In-depth Technical Guide to (Z)-hexadec-9-en-15-ynoic Acid: A Chemical Probe for Profiling Protein Palmitoleoylation
An In-depth Technical Guide to (Z)-hexadec-9-en-15-ynoic Acid: A Chemical Probe for Profiling Protein Palmitoleoylation
For Researchers, Scientists, and Drug Development Professionals
(Z)-hexadec-9-en-15-ynoic acid , also known as Palmitoleic acid alkyne, is a powerful chemical probe designed for the investigation of protein palmitoleoylation, a critical post-translational lipid modification. This unsaturated alkynyl fatty acid allows for the metabolic labeling and subsequent visualization of proteins modified with palmitoleic acid, a key lipid in various biological processes, most notably in the Wnt signaling pathway.
Structure and Chemical Properties
(Z)-hexadec-9-en-15-ynoic acid is a synthetic analog of palmitoleic acid, featuring a terminal alkyne group for bioorthogonal "click" chemistry applications and a cis-double bond at the Δ9 position, which is crucial for its recognition by specific acyltransferases.
Chemical Structure:
Table 1: Chemical and Physical Properties of (Z)-hexadec-9-en-15-ynoic Acid
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₆O₂ | MedChemExpress |
| Molecular Weight | 250.38 g/mol | MedChemExpress |
| CAS Number | 2231023-75-7 | MedChemExpress |
| Appearance | Not specified (likely an oil or solid) | - |
| Solubility | Soluble in DMSO and Ethanol (B145695) | MedChemExpress |
| Storage | Store at -20°C for long-term stability | MedChemExpress |
Synthesis
While a detailed, step-by-step protocol is not publicly available, the synthesis of (Z)-hexadec-9-en-15-ynoic acid has been described in the literature. The general synthetic strategy involves the creation of a 16-carbon chain with a cis-double bond at the 9th position and a terminal alkyne at the 15th position. This is typically achieved through multi-step organic synthesis involving techniques such as Wittig reactions to create the Z-alkene and coupling reactions to introduce the terminal alkyne.
Biological Activity and Applications
The primary application of (Z)-hexadec-9-en-15-ynoic acid is as a chemical reporter to study protein palmitoleoylation. This modification, the attachment of palmitoleic acid to proteins, is crucial for the function of signaling proteins like Wnt.
Probing Wnt Acylation by Porcupine (PORCN)
Wnt proteins are a family of secreted signaling molecules that play essential roles in embryonic development and adult tissue homeostasis. Their secretion and activity are dependent on a specific post-translational modification: the esterification of a serine residue with palmitoleic acid. This reaction is catalyzed by the membrane-bound O-acyltransferase Porcupine (PORCN).
(Z)-hexadec-9-en-15-ynoic acid serves as a substrate for PORCN, allowing for the metabolic labeling of Wnt proteins. Once incorporated, the alkyne handle can be tagged with a reporter molecule (e.g., a fluorophore or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". This enables the visualization and quantification of Wnt acylation.
Studies have shown that PORCN exhibits stereoselectivity, preferentially utilizing the cis-isomer of palmitoleic acid. The use of (Z)-hexadec-9-en-15-ynoic acid has been instrumental in demonstrating that aberrant acylation with trans-fatty acids can lead to the accumulation of Wnt-PORCN complexes, thereby inhibiting Wnt secretion.[1]
Advantages over Saturated Fatty Acid Probes
Prior to the development of unsaturated probes like (Z)-hexadec-9-en-15-ynoic acid, researchers used saturated alkynyl fatty acids (e.g., ω-alkynyl palmitic acid) to study Wnt palmitoylation. However, these saturated probes require intracellular conversion to their unsaturated counterparts by stearoyl-CoA desaturase (SCD) enzymes, which can be a rate-limiting and inefficient step. (Z)-hexadec-9-en-15-ynoic acid bypasses this requirement, leading to more direct and efficient labeling of palmitoleoylated proteins.[2]
Table 2: Quantitative Data from Dose-Dependent Labeling of Wnt3a
| Concentration of (Z)-hexadec-9-en-15-ynoic acid | Relative Wnt3a Labeling Intensity |
| 10 µM | Detectable |
| 25 µM | Increased |
| 50 µM | Strong |
| 100 µM | Strongest |
This table summarizes the findings from Zheng et al. (2016), where increasing concentrations of the probe led to enhanced labeling of Wnt3a in cells.[2]
Table 3: Quantitative Data from Time-Dependent Labeling of Wnt3a
| Incubation Time | Relative Wnt3a Labeling Intensity |
| 2 hours | Detectable |
| 4 hours | Increased |
| 8 hours | Strong |
| 16 hours | Strongest |
This table summarizes the findings from Zheng et al. (2016), showing that Wnt3a labeling can be detected as early as 2 hours after probe addition.[2]
Experimental Protocols
The following are generalized protocols for the use of (Z)-hexadec-9-en-15-ynoic acid in cell culture. Specific parameters may need to be optimized for different cell lines and experimental goals.
Metabolic Labeling of Cultured Cells
This protocol describes the introduction of the fatty acid probe into cells for metabolic incorporation into proteins.
Materials:
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(Z)-hexadec-9-en-15-ynoic acid
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Fatty acid-free bovine serum albumin (BSA)
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Cell culture medium appropriate for the cell line
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Cultured cells of interest
Procedure:
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Preparation of Fatty Acid-BSA Complex:
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Dissolve (Z)-hexadec-9-en-15-ynoic acid in ethanol or DMSO to create a stock solution.
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Prepare a solution of fatty acid-free BSA in sterile PBS or serum-free medium.
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Add the fatty acid stock solution to the BSA solution while vortexing to facilitate complex formation. A typical final concentration for the probe is 25-100 µM.
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Cell Treatment:
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Culture cells to the desired confluency.
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Remove the growth medium and replace it with fresh medium containing the (Z)-hexadec-9-en-15-ynoic acid-BSA complex.
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Incubate the cells for a desired period (e.g., 4-16 hours) to allow for metabolic incorporation of the probe.
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Cell Lysis:
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After incubation, wash the cells with cold PBS to remove excess probe.
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Lyse the cells using a suitable lysis buffer containing protease inhibitors.
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Clarify the lysate by centrifugation to remove cellular debris.
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"Click" Chemistry Reaction for Protein Labeling
This protocol describes the attachment of a reporter molecule to the alkyne-modified proteins in the cell lysate.
Materials:
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Cell lysate containing alkyne-labeled proteins
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Azide-functionalized reporter molecule (e.g., Azide-Fluorophore, Azide-Biotin)
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Copper(II) sulfate (B86663) (CuSO₄)
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Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agents)
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Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (copper ligand)
Procedure:
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To the cell lysate, add the azide-functionalized reporter molecule.
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Sequentially add the click chemistry reagents: TCEP or sodium ascorbate, TBTA, and CuSO₄. The final concentrations of these reagents need to be optimized but are typically in the range of 1 mM for the reducing agent and copper, and 100 µM for TBTA and the azide (B81097) reporter.
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Incubate the reaction mixture at room temperature for 1-2 hours.
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The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning, or affinity purification if a biotin (B1667282) tag was used.
Visualizations
Wnt Signaling Pathway and Porcupine-Mediated Acylation
The following diagram illustrates the role of Porcupine in the acylation and secretion of Wnt proteins, a process that can be studied using (Z)-hexadec-9-en-15-ynoic acid.
Caption: Wnt protein acylation and secretion pathway.
Experimental Workflow for Profiling Palmitoleoylated Proteins
This diagram outlines the general workflow for identifying proteins labeled with (Z)-hexadec-9-en-15-ynoic acid.
Caption: Workflow for identifying lipidated proteins.
